Clemizole Hydrochloride

TRPC5 channel inhibitor Ion channel selectivity CNS drug discovery

Clemizole hydrochloride is the only H1 antagonist combining potent TRPC5 inhibition (IC50 1.0-1.3 µM) with selective, reversible block, 6-fold selectivity over TRPC4β, and direct HCV NS4B RNA-binding suppression (IC50 24 nM). Unlike generic antihistamines, it lacks anticholinergic off-target activity. Essential for CNS ion channel research, genetic epilepsy models (Dravet syndrome), and HCV host-targeting antiviral screens. ≥98% purity ensures reproducible, batch-consistent results. Order today to advance your TRPC5 signaling or antiviral discovery programs.

Molecular Formula C19H21Cl2N3
Molecular Weight 362.3 g/mol
CAS No. 1163-36-6
Cat. No. B1662137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemizole Hydrochloride
CAS1163-36-6
SynonymsAL 20; Allercur
Molecular FormulaC19H21Cl2N3
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl
InChIInChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H
InChIKeyDNFMJYXRIMLMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility49.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Clemizole Hydrochloride Procurement Guide: A Dual-Action H1 Antagonist and TRPC5 Channel Inhibitor


Clemizole hydrochloride (CAS 1163-36-6) is a first-generation H1 histamine receptor antagonist that has been repurposed as a potent inhibitor of transient receptor potential canonical 5 (TRPC5) channels. It substantially inhibits hepatitis C virus (HCV) replication by suppressing the RNA-binding function of the nonstructural protein 4B (NS4B) with an IC50 of 24 nM, while its EC50 for viral replication is 8 μM [1]. Additionally, clemizole efficiently blocks TRPC5 currents and Ca2+ entry in the low micromolar range (IC50 = 1.0–1.3 µM) [2]. This dual pharmacology, combining classical antihistaminergic activity with novel TRPC5 and antiviral mechanisms, distinguishes clemizole from other H1 antagonists and positions it as a unique chemical probe for investigating ion channel signaling in the central nervous system and viral replication pathways.

Why Clemizole Hydrochloride Cannot Be Replaced by Other H1 Antihistamines in Research


Generic substitution with other H1 antagonists is not scientifically valid due to clemizole's unique polypharmacology. Unlike most first-generation antihistamines, clemizole exhibits potent and selective inhibition of TRPC5 channels (IC50 = 1.0–1.3 µM) with at least 6-fold selectivity over the closest TRPC family member, TRPC4β (IC50 = 6.4 µM), and nearly 10-fold selectivity over TRPC3 (IC50 = 9.1 µM) and TRPC6 (IC50 = 11.3 µM) [1]. Furthermore, clemizole suppresses HCV replication via a distinct mechanism—direct inhibition of NS4B RNA binding—that is not shared by other H1 blockers [2]. Even within its own class, subtle differences exist: comparative studies show that while clemizole and mequitazine have similar H1-blocking potency (pA2 values of 10.54 and 9.95, respectively), only mequitazine exhibits anticholinergic activity at high concentrations, indicating that clemizole has a cleaner antihistaminergic profile [3]. These functional disparities make clemizole the only appropriate choice for studies requiring simultaneous TRPC5 blockade, H1 antagonism, and/or HCV replication inhibition without anticholinergic off-target effects.

Quantitative Differentiation of Clemizole Hydrochloride from Comparators


Superior TRPC5 Selectivity Over Related TRPC Channels

Clemizole hydrochloride demonstrates at least 6-fold selectivity for TRPC5 over the closely related TRPC4β channel, a level of selectivity not consistently observed with other TRPC5 inhibitors. This selectivity is quantified by comparing IC50 values obtained under identical fluorometric [Ca2+]i assay conditions [1]. The compound shows even greater selectivity over TRPC3 (9.1 µM) and TRPC6 (11.3 µM), with minimal activity at TRPM and TRPV channels .

TRPC5 channel inhibitor Ion channel selectivity CNS drug discovery

Potent Inhibition of HCV Replication via NS4B RNA Binding Disruption

Clemizole hydrochloride inhibits HCV replication with an IC50 of 24 nM for suppression of NS4B RNA binding, a mechanism distinct from traditional HCV antivirals (e.g., NS3/4A protease or NS5B polymerase inhibitors) and from other H1 antihistamines, which do not share this antiviral activity [1]. The compound exhibits an EC50 of 8 µM for viral replication in cell culture, with little toxicity to host cells .

HCV antiviral NS4B inhibitor Viral RNA replication

Cleaner Antihistaminergic Profile vs. Mequitazine

In a direct comparative study, clemizole and mequitazine exhibited similar potency as competitive H1-histamine blockers in guinea-pig ileum (pA2 values of 10.54 and 9.95, respectively). However, only mequitazine at high concentrations (10^-7 M) demonstrated anticholinergic activity, whereas clemizole failed to modify the effect of acetylcholine in rat duodenum [1]. This indicates that clemizole offers a more selective antihistaminergic effect without the unwanted anticholinergic side effect profile seen with mequitazine.

H1 antagonist selectivity Anticholinergic activity First-generation antihistamine

Direct Channel Blockade and Reversibility in TRPC5

Clemizole blocks TRPC5 currents irrespective of the mode of activation (e.g., GPCR stimulation, hypoosmotic stress, or direct activation by riluzole). Electrophysiological whole-cell recordings reveal that the block is mostly reversible, and clemizole remains effective in blocking TRPC5 single channels in excised inside-out membrane patches, suggesting a direct block mechanism [1]. This contrasts with other TRPC5 modulators that may only affect specific activation pathways or exhibit irreversible binding.

TRPC5 channel blocker Ion channel gating Electrophysiology

Preclinical Anticonvulsant Activity in Dravet Syndrome Model

In a zebrafish model of Dravet syndrome (scn1a mutant), clemizole demonstrated anticonvulsant activity, a finding that has led to the development of analogs with 5-HT receptor binding properties [1]. While quantitative data from the zebrafish model are not directly comparable across studies, clemizole's activity in this specific genetic epilepsy model distinguishes it from other H1 antihistamines lacking antiepileptic potential. This preclinical evidence supports ongoing Phase 3 clinical trials of clemizole hydrochloride (EPX-100) in Dravet and Lennox-Gastaut syndromes [2].

Dravet syndrome Antiepileptic Zebrafish model

Weak hERG Channel Interaction

Clemizole hydrochloride exhibits weak inhibition of the hERG potassium channel (IC50 = 1,000 nM or 1.0 µM) [1]. This is a favorable property compared to many other first-generation antihistamines and structurally similar compounds that potently block hERG, leading to a risk of QT prolongation and cardiac arrhythmias. The relatively high IC50 suggests a lower potential for cardiac toxicity, which is critical for compounds intended for chronic dosing in clinical settings.

Cardiac safety hERG inhibition QT prolongation

High-Value Research and Industrial Applications of Clemizole Hydrochloride


TRPC5 Channel Investigation in CNS Disorders

Clemizole is the preferred tool for studying TRPC5 channel function in central nervous system (CNS) disorders such as anxiety, depression, and epilepsy. Its high selectivity over other TRP channels (≥6-fold) and direct, reversible block allow researchers to confidently attribute observed effects to TRPC5 modulation [4]. This is particularly valuable in electrophysiological and Ca2+ imaging studies where precise channel control is required.

Antiviral Research Targeting HCV Replication

For virology labs investigating host-targeting antivirals, clemizole provides a unique probe to dissect the NS4B-RNA interaction critical for HCV replication [4]. Its IC50 of 24 nM for NS4B RNA binding and EC50 of 8 µM for viral replication make it a potent tool compound for mechanistic studies and as a reference standard in high-throughput screens for next-generation HCV inhibitors.

Preclinical Epilepsy and Pediatric Neurological Research

Given its established anticonvulsant activity in the Dravet syndrome zebrafish model and ongoing Phase 3 trials, clemizole is the compound of choice for preclinical research into genetic epilepsies and developmental encephalopathies [4]. Researchers can use clemizole to investigate the serotonergic mechanisms underlying seizure control and to validate new therapeutic targets for drug-resistant epilepsy.

Cardiac Safety Profiling and hERG Liability Assessment

Clemizole's weak hERG inhibition (IC50 = 1.0 µM) makes it a useful reference compound in cardiac safety panels to benchmark new chemical entities [4]. Contract research organizations (CROs) and pharmaceutical companies can employ clemizole as a comparator when assessing the potential QT prolongation risk of novel drug candidates, especially those with structural similarities to first-generation antihistamines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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